

4-Formyl-2-methylphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Formyl-2-methylphenylboronic acid

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An In-Depth Technical Guide to **4-Formyl-2-methylphenylboronic Acid**: Synthesis, Application, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-Formyl-2-methylphenylboronic acid**, a bifunctional reagent of significant interest in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthetic pathways, and its pivotal role as a building block, particularly in palladium-catalyzed cross-coupling reactions. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure both accuracy and practical utility in a laboratory setting.

Compound Profile and Physicochemical Properties

4-Formyl-2-methylphenylboronic acid is a substituted arylboronic acid distinguished by the presence of both a boronic acid moiety and a formyl (aldehyde) group. This dual functionality is the cornerstone of its synthetic versatility, allowing for sequential or orthogonal chemical transformations. The boronic acid group serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, while the aldehyde group is amenable to a wide range of classical transformations, including reductive amination, oxidation, and olefination.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BO ₃	[1] [2] [3]
Molecular Weight	163.97 g/mol	[1] [2] [3] [4]
IUPAC Name	(4-formyl-2-methylphenyl)boronic acid	[1]
CAS Number	156428-81-8	[1] [2]
Appearance	Light brown solid	[3]
Melting Point	140 - 143 °C	[3]
Canonical SMILES	B(C1=C(C=C(C=C1)C=O)C)(O)O	[1]

Synthesis and Purification Strategies

The synthesis of arylboronic acids, including **4-Formyl-2-methylphenylboronic acid**, typically begins with a corresponding haloaromatic precursor. The most common strategies involve organometallic intermediates, such as Grignard or organolithium reagents, which are subsequently trapped with a borate ester.

A representative synthetic pathway starts from 4-bromo-2-methylbenzaldehyde. A critical consideration in this synthesis is the reactivity of the aldehyde group, which is incompatible with the highly nucleophilic organometallic intermediates. Therefore, the aldehyde must first be protected, commonly as an acetal.

Synthetic Workflow Rationale:

- Protection: The aldehyde is converted to a diethyl acetal. This transformation replaces the reactive C=O bond with a stable C(OR)₂ group, rendering it inert to the subsequent Grignard or organolithium reagent formation.

- Organometallic Formation: The aryl bromide is converted to an organometallic species. This can be achieved via reaction with magnesium (Grignard formation) or an organolithium reagent like n-butyllithium at low temperatures. This step inverts the polarity of the carbon atom, making it nucleophilic.[5][6]
- Borylation: The nucleophilic aryl species reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily accepts the aryl nucleophile. This reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions.[6]
- Hydrolysis (Deprotection & Work-up): An acidic aqueous work-up serves two purposes. First, it hydrolyzes the borate ester intermediate to the desired boronic acid. Second, it cleaves the acetal protecting group, regenerating the formyl functionality.[5]

Step 1: Aldehyde Protection

4-Bromo-2-methylbenzaldehyde

Protection (e.g., EtOH, H⁺)

Protected Bromo-Aryl Acetal

Step 2: Organometallic Formation

Organometallic Reagent Formation
(e.g., Mg or n-BuLi)

Aryl Grignard or Aryllithium Reagent

Step 3 & 4: Borylation and Deprotection

Reaction with Trialkyl Borate
(e.g., B(OiPr)₃)

Borate Ester Intermediate

Acidic Aqueous Work-up (Hydrolysis)

4-Formyl-2-methylphenylboronic Acid

[Click to download full resolution via product page](#)Caption: General workflow for synthesizing **4-Formyl-2-methylphenylboronic acid**.

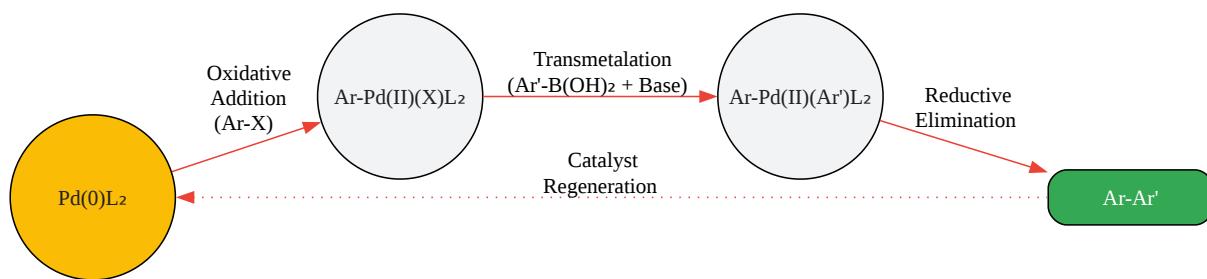
Purification of the final product is crucial. Crude formylphenylboronic acids can be purified by dissolving the material in an aqueous base (e.g., KOH), washing with an organic solvent like methyl t-butyl ether (MTBE) to remove non-acidic impurities, and then re-precipitating the pure boronic acid by adding acid.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging $C(sp^2)$ - $C(sp^2)$ bonds.[7][8] **4-Formyl-2-methylphenylboronic acid** is an excellent substrate for these reactions, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and electronic materials.[9][10]

Mechanism Overview: The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.[11][12]
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-formyl-2-methylphenyl moiety) to the Pd(II) center, displacing the halide.[8][12]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative coupling between **4-Formyl-2-methylphenylboronic acid** and an aryl bromide.

Self-Validation and Causality:

- Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. Performing the reaction under an inert gas (Argon or Nitrogen) is critical for catalytic turnover.[12]
- Degassed Solvents: Solvents are degassed to remove dissolved oxygen, further protecting the catalyst.
- Base: The base (e.g., K_2CO_3 , Cs_2CO_3) is essential for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact reaction efficiency.[8]
- Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity to promote the desired coupling.

Materials:

- **4-Formyl-2-methylphenylboronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium Catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 - 3.0 eq)
- Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Step-by-Step Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), **4-Formyl-2-methylphenylboronic acid** (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%).
- Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the aryl bromide.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.
 - Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

4-Formyl-2-methylphenylboronic acid requires careful handling in a laboratory setting.

- Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[3\]](#)
- Precautions:

- Always handle this compound in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust.
- Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[3]

Conclusion

4-Formyl-2-methylphenylboronic acid is a powerful and versatile building block for synthetic chemistry. Its bifunctional nature, combining the robust reactivity of a boronic acid in cross-coupling with the diverse transformational capacity of an aldehyde, provides an efficient platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, particularly for the Suzuki-Miyaura coupling, is essential for its effective application in the fields of drug discovery, materials science, and academic research.

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